molecular formula C19H26N4O3 B10999760 2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B10999760
M. Wt: 358.4 g/mol
InChI Key: JMJHLWTWVHTOHG-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group attached to the indole ring and a tetramethylpiperidine moiety linked via an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:

    Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated indole is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the corresponding acetamide.

    Coupling with Tetramethylpiperidine: The acetamide intermediate is reacted with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Reduction: 2-(4-amino-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

    Substitution: Halogenated or alkylated derivatives of the original compound.

    Hydrolysis: 4-nitroindole-2-carboxylic acid and 2,2,6,6-tetramethylpiperidine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of both the nitroindole and tetramethylpiperidine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-nitroindol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C19H26N4O3/c1-18(2)10-13(11-19(3,4)21-18)20-17(24)12-22-9-8-14-15(22)6-5-7-16(14)23(25)26/h5-9,13,21H,10-12H2,1-4H3,(H,20,24)

InChI Key

JMJHLWTWVHTOHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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